molecular formula C24H22N2O2 B14977504 N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-2-phenoxyacetamide

N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-2-phenoxyacetamide

Cat. No.: B14977504
M. Wt: 370.4 g/mol
InChI Key: JEHBARLSZOCDGF-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE typically involves the reaction of indole derivatives with phenylmethylamine and phenoxyacetic acid. The reaction is carried out under reflux conditions using methanesulfonic acid as a catalyst . The resulting product is then purified through recrystallization in ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions, which are efficient and cost-effective. These methods utilize various catalysts such as L-proline, Amberlite, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt to enhance the reaction yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE involves its interaction with tubulin, a protein that is essential for cell division. By inhibiting tubulin polymerization, the compound can induce cell apoptosis and arrest the cell cycle in the G2/M phase . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor .

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-2-phenoxyacetamide

InChI

InChI=1S/C24H22N2O2/c1-26(23(27)17-28-19-12-6-3-7-13-19)24(18-10-4-2-5-11-18)21-16-25-22-15-9-8-14-20(21)22/h2-16,24-25H,17H2,1H3

InChI Key

JEHBARLSZOCDGF-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4

Origin of Product

United States

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